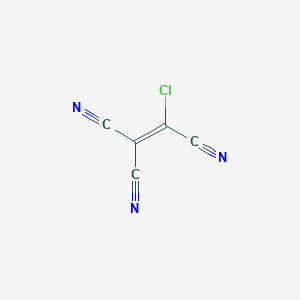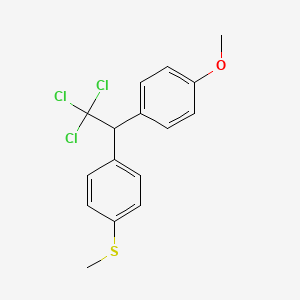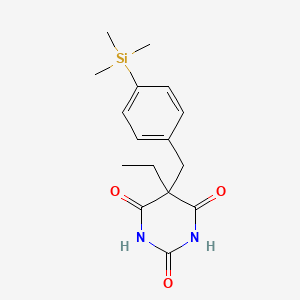![molecular formula C15H19NO3 B14693833 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one CAS No. 32550-44-0](/img/structure/B14693833.png)
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. It is characterized by the presence of a chromenone core structure with a diethylaminoethoxy substituent at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2H-chromen-2-one and 2-(diethylamino)ethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The hydroxyl group at the 7-position of the chromenone undergoes nucleophilic substitution with the diethylaminoethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.
Substitution: The diethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives with higher oxidation states, while reduction may produce reduced chromenone derivatives .
Applications De Recherche Scientifique
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(diethylamino)-4-methylcoumarin: This compound has a similar diethylamino group but differs in the substitution pattern on the chromenone core.
7-(diethylamino)-3-formylcoumarin: Another similar compound with a formyl group at the 3-position.
7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: This compound features a carbaldehyde group at the 4-position.
Uniqueness
7-[2-(diethylamino)ethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group at the 7-position enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
32550-44-0 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
7-[2-(diethylamino)ethoxy]chromen-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)9-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Clé InChI |
BKPKOUGBWOHARK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


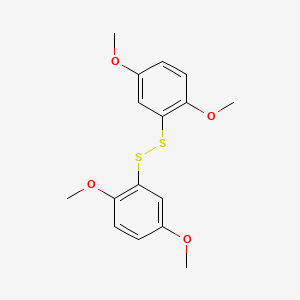
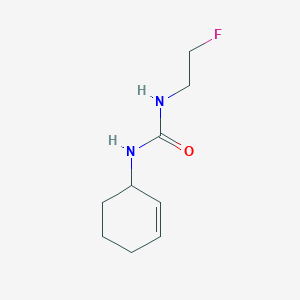



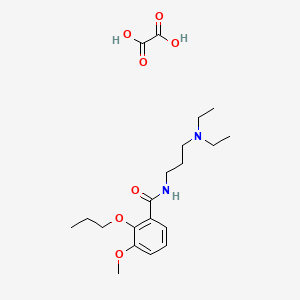
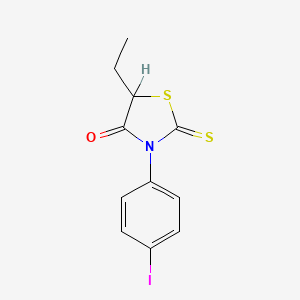
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)

